molecular formula C24H18FN3O2S2 B2586699 4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 477868-79-4

4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide

Cat. No. B2586699
M. Wt: 463.55
InChI Key: CDIVXOOZWTVHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide” is a complex organic molecule. It has a molecular formula of C24H18FN3O2S2 and a molecular weight of 463.5470232 .


Molecular Structure Analysis

The compound contains several functional groups and heterocyclic rings, including a thiazole ring and a quinazolinone ring. These rings are part of a larger system that includes a benzenecarboxamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized novel fluorine-containing derivatives with heterocyclic systems like quinazolinone along with 4-thiazolidinone, showing potential as antimicrobial agents. These compounds have been evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Noteworthy derivatives demonstrated remarkable antimicrobial potency, highlighting the chemical compound's application in developing new antimicrobial therapies (Desai, Vaghani, & Shihora, 2013).

Antitumor and Antiviral Activities

Research on quinazolinone derivatives has also extended to evaluating their antitumor and antiviral properties. Certain derivatives have been synthesized and screened for their cytotoxicity and antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, among others. This research indicates the potential use of these compounds in antiviral and antitumor applications, offering a basis for the development of new therapeutic agents (Selvam et al., 2007).

Synthesis and Biological Activity

The compound and its derivatives have been subject to various synthetic approaches to explore their biological activities further. Studies have focused on synthesizing arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone and evaluating their bioactivities, revealing that certain derivatives show excellent activity against specific bacterial and fungal strains. This highlights the compound's role in synthesizing new molecules with significant biological activities (Zeng et al., 2016).

Novel Syntheses and Applications

Further research has explored the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, demonstrating good antifungal activities. These studies contribute to understanding the compound's potential in developing antifungal agents and highlight the versatility of the chemical backbone for creating compounds with diverse biological activities (Xu et al., 2007).

properties

IUPAC Name

4-fluoro-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2S2/c25-16-11-9-15(10-12-16)22(29)26-20-7-3-4-8-21(20)31-13-17-14-32-24-27-19-6-2-1-5-18(19)23(30)28(17)24/h1-12,17H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVXOOZWTVHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide

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